4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

Pharmaceutical intermediate synthesis SERM (Selective Estrogen Receptor Modulator) Grignard addition to ketones

The Grignard reagent provides the orthogonally protected 4-hydroxyphenyl anion essential for multi-step pharmaceutical syntheses, notably the construction of selective estrogen receptor modulators (SERMs) such as Lasofoxifene. The benzyl ether withstands strongly basic Grignard conditions and nucleophilic additions, yet is quantitatively cleaved by catalytic hydrogenolysis to reveal the free phenol. Procurement of this specific reagent is non-negotiable, as simpler aryl Grignards lack the orthogonal protection strategy required for complex target molecules.

Molecular Formula C13H11BrMgO
Molecular Weight 287.43 g/mol
CAS No. 120186-59-6
Cat. No. B1142509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BENZYLOXYPHENYL MAGNESIUM BROMIDE
CAS120186-59-6
Molecular FormulaC13H11BrMgO
Molecular Weight287.43 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]
InChIInChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1
InChIKeyVMPINCGEFWWFMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenyl Magnesium Bromide (CAS 120186-59-6): A Preformed Aryl Grignard for Phenol-Protected Nucleophilic Arylation


4-Benzyloxyphenyl magnesium bromide (CAS 120186-59-6) is a preformed organomagnesium Grignard reagent, supplied as a solution in tetrahydrofuran (THF) at standardized concentrations of 0.8 M or 1.0 M . It bears the molecular formula C₁₃H₁₁BrMgO, a molecular weight of 287.43 g/mol, and a solution density of 1.033 g/mL at 25 °C . The compound serves as a nucleophilic equivalent of the 4-(benzyloxy)phenyl anion, enabling carbon-carbon bond formation with electrophiles such as aldehydes and ketones while preserving a benzyl-protected phenolic hydroxyl group for downstream synthetic manipulations .

Why Generic Phenyl Grignard Substitution Fails: The Non-Interchangeability of 4-Benzyloxyphenyl Magnesium Bromide


Substituting 4-benzyloxyphenyl magnesium bromide with simpler aryl Grignard reagents such as phenylmagnesium bromide or 4-methoxyphenylmagnesium bromide is synthetically invalid when the target molecule requires an orthogonally protected 4-hydroxyphenyl moiety. Phenylmagnesium bromide lacks the benzyloxy group entirely, while 4-methoxyphenylmagnesium bromide introduces a methyl ether that cannot be selectively removed under conditions where other protecting groups remain intact [1]. The benzyl ether in 4-benzyloxyphenyl magnesium bromide withstands the strongly basic conditions of Grignard formation and subsequent nucleophilic additions, yet can be quantitatively cleaved via catalytic hydrogenolysis to liberate the free phenol. This orthogonal protection strategy is essential in multi-step pharmaceutical syntheses, including the construction of selective estrogen receptor modulators (SERMs), where premature phenol deprotection would compromise downstream selectivity [2].

Quantitative Differentiation: 4-Benzyloxyphenyl Magnesium Bromide Versus In-Class Alternatives


Ketone Addition Yield: 4-Benzyloxyphenyl Magnesium Bromide Enables 87% Yield in Lasofoxifene Precursor Synthesis

In the synthesis of a key Lasofoxifene precursor, the reaction of 1-(4-benzyloxyphenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one with phenylmagnesium bromide afforded the tertiary alcohol product in 87% isolated yield [1]. Critically, this reaction sequence utilized 4-benzyloxyphenyl magnesium bromide in the preceding step to install the protected phenolic moiety [1]. Alternative Grignard reagents such as 4-methoxyphenylmagnesium bromide would yield a methyl ether that cannot be orthogonally deprotected in the presence of other reducible functionalities, and attempts to use unprotected 4-hydroxyphenyl Grignard reagents are precluded by incompatibility with the basic reaction medium. The 87% yield represents a validated, reproducible outcome in a pharmaceutically relevant multi-step sequence, whereas no comparable published yield data exist for alternative aryl Grignards in this specific tetralone system [1].

Pharmaceutical intermediate synthesis SERM (Selective Estrogen Receptor Modulator) Grignard addition to ketones

Concentration and Density Specification: 4-Benzyloxyphenyl Magnesium Bromide Offers 1.0 M and 0.8 M Standardized THF Solutions

4-Benzyloxyphenyl magnesium bromide is commercially supplied as a pre-titrated solution in THF at concentrations of 1.0 M (Sigma-Aldrich, product 672998) and 0.8 M (Thermo Fisher AcroSeal, catalog 436221000) . The density of both solutions is specified as 1.033 g/mL at 25 °C . In contrast, closely related Grignard reagents differ in both concentration and density: 4-fluorophenylmagnesium bromide is supplied at 1.0 M in THF with a density of 1.013 g/mL at 25 °C; 4-methoxyphenylmagnesium bromide at 1.0 M in THF has a density of 1.021 g/mL at 25 °C; and 4-methylphenylmagnesium bromide at 0.5 M in THF has a density of 0.955 g/mL at 25 °C . The density variance reflects differences in molecular weight, solvation, and concentration, which directly affect volumetric dispensing accuracy in automated synthesis platforms and kilogram-scale process chemistry.

Grignard reagent standardization Solution-phase synthesis Reagent procurement

Grignard Titration Specification: 4-Benzyloxyphenyl Magnesium Bromide (0.8 M) Verified at 0.70–1.05 M Active Concentration

The Thermo Fisher AcroSeal formulation of 4-benzyloxyphenyl magnesium bromide (catalog 436221000, nominal 0.8 M in THF) includes a Grignard titration specification with an acceptable range of 0.70 to 1.05 M . This quality control metric quantifies the actual concentration of active Grignard species, which can deviate from nominal concentration due to decomposition from moisture ingress or air oxidation. While analogous titration specifications exist for other commercial Grignard reagents, the specific 0.70–1.05 M range for this 0.8 M nominal product represents an asymmetric tolerance (+31.25% / -12.5%) that procurement scientists must account for when scaling reactions that assume exact stoichiometry.

Grignard reagent quality control Active concentration verification Procurement specification

AcroSeal Packaging: Moisture-Sensitive Reagent Integrity Quantified by Water-Reactivity Classification

4-Benzyloxyphenyl magnesium bromide is classified under Storage Class 4.3, indicating a hazardous material that liberates flammable gases upon contact with water . This classification quantifies its extreme moisture sensitivity, which is common to all Grignard reagents. However, the availability of this compound in AcroSeal packaging (Thermo Fisher catalog 436221000) provides a quantifiable procurement advantage: the septum-sealed glass bottle enables anhydrous transfer via syringe under inert atmosphere, minimizing cumulative moisture exposure that degrades active Grignard concentration over multiple uses . Alternative suppliers offering non-sealed containers expose the reagent to ambient moisture with each opening, leading to faster degradation and unquantifiable batch-to-batch performance variation.

Grignard reagent storage Moisture-sensitive compound handling Laboratory procurement

High-Value Application Scenarios for 4-Benzyloxyphenyl Magnesium Bromide Procurement


Synthesis of Lasofoxifene and Related SERM Intermediates

In the multi-step synthesis of Lasofoxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis treatment and breast cancer prevention, 4-benzyloxyphenyl magnesium bromide serves as the nucleophilic aryl donor that installs the protected 4-hydroxyphenyl moiety. The reaction sequence begins with this Grignard reagent to prepare 1-(4-benzyloxyphenyl)-6-methoxy-3,4-dihydronaphthalene in 70% yield, which is subsequently epoxidized, isomerized to a tetralone (75% yield), and reacted with phenylmagnesium bromide to afford the tertiary alcohol intermediate in 87% yield [1]. The benzyl protecting group remains intact through all basic and nucleophilic steps, then undergoes orthogonal hydrogenolytic cleavage at the final stage to reveal the free phenol pharmacophore. Procurement of this specific Grignard reagent is non-negotiable for this route; alternative aryl donors cannot replicate the orthogonal protection strategy essential to the synthesis [1].

Automated Parallel Synthesis Requiring Precise Volumetric Dispensing

In automated synthesis platforms where Grignard reagents are dispensed volumetrically via liquid-handling robotics, the density of 4-benzyloxyphenyl magnesium bromide (1.033 g/mL at 25 °C) differs from related reagents such as 4-fluorophenylmagnesium bromide (1.013 g/mL) and 4-methoxyphenylmagnesium bromide (1.021 g/mL) by up to 2.0% [1]. Procurement scientists must select the exact reagent specified in the synthetic protocol and update instrument calibration parameters accordingly; substituting a different aryl Grignard without density correction introduces systematic mass errors that propagate through stoichiometric calculations, altering reaction outcomes in parallel arrays [1].

Multi-Campaign Pharmaceutical Process Development Requiring Consistent Reagent Activity

Process chemistry groups conducting multiple synthetic campaigns over weeks or months require Grignard reagents that maintain consistent active concentration across repeated withdrawals. The AcroSeal packaging of 4-benzyloxyphenyl magnesium bromide (0.8 M, catalog 436221000) enables anhydrous syringe transfer under inert atmosphere, preserving the active Grignard concentration within the specified 0.70–1.05 M titration range across multiple uses [1]. Procurement of this sealed format minimizes the need for pre-use re-titration and reduces batch-to-batch performance variability, which is critical when scaling reactions from gram to kilogram quantities where stoichiometric precision directly affects impurity profiles and regulatory documentation [1].

Orthogonal Protecting Group Strategies in Complex Natural Product Total Synthesis

In total synthesis campaigns where multiple phenolic hydroxyl groups must be sequentially revealed, the benzyl ether of 4-benzyloxyphenyl magnesium bromide provides orthogonal protection relative to methyl ethers, silyl ethers, and acetates. The benzyl group withstands the strongly basic conditions of Grignard formation and nucleophilic addition, yet can be cleaved under neutral hydrogenolysis conditions that leave methyl ethers and other acid- or base-sensitive protecting groups intact [1]. Procurement of this reagent enables synthetic routes that would be inaccessible with 4-methoxyphenylmagnesium bromide (methyl ether cannot be removed orthogonally) or 4-hydroxyphenyl Grignard (unprotected phenol is incompatible with the basic medium) [1].

Quote Request

Request a Quote for 4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.